molecular formula C11H12N2O2 B13733931 ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate CAS No. 39676-16-9

ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate

Cat. No.: B13733931
CAS No.: 39676-16-9
M. Wt: 204.22 g/mol
InChI Key: FUNQUXCTEHZQME-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core linked to an ethyl ester group. Pyrrolopyridine derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and antiproliferative activities .

Properties

CAS No.

39676-16-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)5-8-6-13-10-3-4-12-7-9(8)10/h3-4,6-7,13H,2,5H2,1H3

InChI Key

FUNQUXCTEHZQME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Pyrrolo[3,2-c]pyridine Core

The key challenge in the synthesis of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate is the efficient formation of the fused bicyclic pyrrolo[3,2-c]pyridine ring system. Several methods have been reported:

  • Oxidative cyclization and substitution approach : Starting from substituted pyridine derivatives, oxidation and functional group transformations yield pyridine N-oxides, which are then nitrated and converted into key intermediates. For instance, 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide, then nitrated to 2-bromo-5-methyl-4-nitropyridine-1-oxide. This intermediate undergoes reaction with N,N-dimethylformamide dimethyl acetal to form a vinylated intermediate, which is cyclized in the presence of iron powder and acetic acid to give 6-bromo-1H-pyrrolo[3,2-c]pyridine (intermediate 15).

  • One-pot domino aldol condensation/aza-addition : An environmentally friendly method involves the one-pot tandem aldol condensation and aza-Michael addition of functionalized pyrroles and aldehydes promoted by ammonium acetate in poly(ethylene glycol)-400 solvent. This method efficiently produces tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, which can be further elaborated into pyrrolo[3,2-c]pyridine derivatives.

Cross-Coupling and Functionalization Techniques

  • Suzuki cross-coupling : The intermediate 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives can undergo Suzuki cross-coupling with arylboronic acids to introduce various aryl groups at the 6-position. This method uses palladium catalysts, potassium carbonate as base, and 1,4-dioxane/water solvent mixtures under microwave irradiation. Although this step is focused on 6-substitution, it demonstrates the versatility of the pyrrolo[3,2-c]pyridine scaffold for further functionalization.

Representative Synthetic Procedure Summary

Step Starting Material / Intermediate Reagents and Conditions Product / Intermediate Yield / Notes
1 2-bromo-5-methylpyridine m-Chloroperbenzoic acid, oxidation 2-bromo-5-methylpyridine-1-oxide Commercially available or prepared
2 Above intermediate Fuming nitric acid in sulfuric acid 2-bromo-5-methyl-4-nitropyridine-1-oxide Nitration step
3 Above intermediate N,N-dimethylformamide dimethyl acetal in DMF Vinylated intermediate Key precursor for cyclization
4 Vinylated intermediate Iron powder, acetic acid, 100 °C, 5 h 6-bromo-1H-pyrrolo[3,2-c]pyridine Cyclization step
5 6-bromo-1H-pyrrolo[3,2-c]pyridine Ethyl bromoacetate or Meldrum acid route This compound Functionalization at 3-position

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography with mixtures of n-hexane and ethyl acetate is commonly used to purify intermediates and final products.

  • Characterization : Proton nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirm the structure and purity of the compounds. For example, 1H NMR spectra show characteristic signals for the pyrrolo[3,2-c]pyridine protons and the ethyl acetate side chain.

Summary and Outlook

The preparation of this compound involves multi-step synthesis starting from substituted pyridines, proceeding through oxidation, nitration, vinylation, and cyclization to form the pyrrolo[3,2-c]pyridine core. Subsequent functionalization at the 3-position introduces the ethyl acetate group, either via direct alkylation or multicomponent reactions involving Meldrum acid. Cross-coupling reactions provide further synthetic flexibility for derivative synthesis. The methods are supported by detailed synthetic protocols, purification, and characterization data from peer-reviewed publications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate has shown promise as a lead compound in the development of new therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The most potent derivatives demonstrated IC50 values ranging from 0.12 to 0.21 μM against several cancer cell lines, including HeLa and MCF-7 cells .
CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.18
10tMCF-70.21

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its unique functional groups:

  • Synthesis of Complex Molecules : this compound can be used to synthesize more complex heterocycles and pharmaceutical agents through various reactions such as nucleophilic substitutions and cycloadditions .

Cosmetic Formulations

The compound's properties may also be explored in the cosmetic industry:

  • Skin Care Products : Its potential as an active ingredient in formulations aimed at enhancing skin health is under investigation. The safety and efficacy of such formulations are critical and require thorough evaluation through clinical studies .

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyrrolo[3,2-c]pyridine derivatives revealed that modifications to the ethyl ester significantly enhanced their anticancer properties. The derivatives were tested for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Synthesis Method Development

Research focused on developing efficient synthetic routes for this compound has demonstrated the use of microwave-assisted synthesis techniques. This method not only improved yield but also reduced reaction times significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

The compound is compared to derivatives with variations in:

  • Pyrrolopyridine ring substitution (e.g., [2,3-b] vs. [3,2-c] positions).
  • Ester groups (ethyl vs. methyl).
  • Functional substitutions (e.g., oxo, amino, halogen).
Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate C₁₀H₁₀N₂O₃ 206.2 Ethyl ester at position 3 Kinase inhibition potential
Methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate C₁₀H₈N₂O₃ 204.18 Oxo substitution on acetate Antiproliferative activity
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate C₁₀H₈N₂O₃ 204.18 [2,3-b] pyrrolopyridine isomer Glycogen synthase kinase (GSK-3) inhibition
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₁₀H₁₁N₃O₂ 205.22 Amino substitution at position 2 Synthetic intermediate for drug discovery
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate C₁₃H₁₆N₂O₂ 232.28 tert-Butyl ester; alternative ring position Not reported; likely a synthetic precursor

Key Differences and Implications

Ring Substitution Position: The [3,2-c] isomer (target compound) vs. [2,3-b] isomer (): The position of the fused pyrrole and pyridine rings influences electronic properties and binding affinity.

Ester Group Variations :

  • Ethyl vs. Methyl Esters : Methyl esters (e.g., ) generally exhibit lower molecular weights and slightly increased reactivity due to reduced steric hindrance. Methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate (MW 204.18) is a precursor for antiproliferative indole conjugates .
  • tert-Butyl Esters : These derivatives (e.g., ) enhance stability for storage but require deprotection for biological activity.

Functional Substitutions: Oxo Groups: The presence of an oxo group (e.g., ) increases electrophilicity, facilitating nucleophilic reactions in further derivatization. Amino/Halogen Substituents: Ethyl 2-amino-pyrrolopyridine carboxylates () are intermediates for anticancer agents, while bromo-substituted analogues () improve target selectivity in kinase inhibitors.

Biological Activity

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate, a compound within the pyrrolo[3,2-c]pyridine family, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₂N₂O₂
CAS Number: 1048913-05-8
Molecular Weight: 204.23 g/mol

The compound features a pyrrolo[3,2-c]pyridine moiety, which is known for its diverse biological activities. The ethyl acetate group enhances its solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of pyrrolo[3,2-c]pyridine derivatives with ethyl acetate under acidic or basic conditions. The following table summarizes a typical reaction pathway:

StepReaction TypeConditionsYield
1CondensationAcidic medium, reflux45%
2PurificationColumn chromatographyVariable

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines.

  • Case Study: A study evaluated a series of pyrrolo[3,2-c]pyridine derivatives against Hep3B liver cancer cells. The most potent derivative exhibited an IC50 value of approximately 25 nM, indicating strong antiproliferative activity .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

  • Human Neutrophil Elastase (HNE): Research indicates that derivatives of this compound can inhibit HNE with IC50 values ranging from 15 to 51 nM. This inhibition is crucial as HNE plays a role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrrolo ring significantly affect potency and selectivity.

  • Position 5 Modifications: Substituents at this position have been shown to enhance interaction with target enzymes and improve inhibitory activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate, and what critical reaction conditions ensure high yields?

  • The synthesis typically involves multi-step organic reactions, such as condensation of pyrrolo[3,2-c]pyridine derivatives with ethyl glyoxylate. Key steps include refluxing intermediates with catalysts like N,N-diisopropylethylamine and purification via silica gel column chromatography . Microwave-assisted synthesis (e.g., 120°C for 1 hour) can improve reaction efficiency, as seen in analogous pyrrolo-pyridine derivatives . Controlled pH and temperature are critical to avoid side reactions, particularly when introducing the acetoxy group .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

  • Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for verifying the ester linkage and pyrrolopyridine core. High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.79% purity) and mass spectrometry (ESIMS) are used to confirm molecular weight and purity . X-ray crystallography may resolve ambiguities in stereochemistry for structurally similar compounds .

Q. What are the key reactive sites in this compound for chemical modifications?

  • The pyrrolo[3,2-c]pyridine ring’s nitrogen atoms and the ester’s carbonyl group are primary sites for electrophilic substitution or nucleophilic acyl substitution. The α-position of the acetate moiety is susceptible to oxidation or reduction, enabling derivatives like carboxylic acids or alcohols . Modifications at these sites are guided by computational modeling (e.g., density functional theory) to predict reactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and target specificity?

  • Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to study binding kinetics with proteins (e.g., kinases or receptors) . For cellular assays, prioritize dose-response studies (e.g., IC50_{50} determination) in disease-relevant cell lines. Comparative analysis with structurally similar compounds (e.g., methyl esters or pyrazole derivatives) helps identify structure-activity relationships (SAR) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., ATP concentration in kinase assays). Reanalyze synthetic batches via LC-MS to rule out batch-specific impurities . Cross-reference with computational docking studies to reconcile observed bioactivity with predicted binding modes .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like the ATP-binding pocket of kinases. Pharmacophore mapping identifies critical interaction motifs (e.g., hydrogen bonds with the pyrrolopyridine nitrogen) . Quantitative structure-activity relationship (QSAR) models trained on analogs (e.g., pyridinyl-acetate derivatives) predict potency and selectivity .

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